molecular formula C7H6Br2N2O B13875654 2-bromo-N-(6-bromopyridin-3-yl)acetamide

2-bromo-N-(6-bromopyridin-3-yl)acetamide

Cat. No.: B13875654
M. Wt: 293.94 g/mol
InChI Key: HRDADDPYJBNORA-UHFFFAOYSA-N
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Description

2-Bromo-N-(6-bromopyridin-3-yl)acetamide is an organic compound with the molecular formula C7H6Br2N2O. It is a brominated derivative of pyridine and is used primarily in research and development settings. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(6-bromopyridin-3-yl)acetamide typically involves the bromination of pyridine derivatives followed by acetamidation. One common method involves the reaction of 2-bromopyridine with acetamide in the presence of a suitable catalyst and solvent. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination and acetamidation reactions. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(6-bromopyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and arylboronic acids are typical reagents for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Bromo-N-(6-bromopyridin-3-yl)acetamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-bromo-N-(6-bromopyridin-3-yl)acetamide involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound are particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-(6-bromopyridin-3-yl)acetamide is unique due to its specific bromination pattern, which imparts distinct reactivity and stability. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H6Br2N2O

Molecular Weight

293.94 g/mol

IUPAC Name

2-bromo-N-(6-bromopyridin-3-yl)acetamide

InChI

InChI=1S/C7H6Br2N2O/c8-3-7(12)11-5-1-2-6(9)10-4-5/h1-2,4H,3H2,(H,11,12)

InChI Key

HRDADDPYJBNORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC(=O)CBr)Br

Origin of Product

United States

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